FERROUS CHLORIDE DIHYDRATE

Description

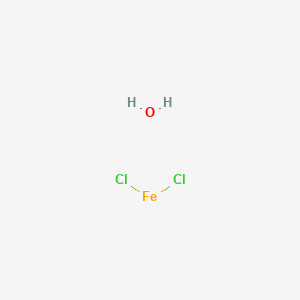

Structure

2D Structure

Properties

IUPAC Name |

dichloroiron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKHTJFZNMYFQC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Fe]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1416134-41-2 | |

| Record name | Iron chloride (FeCl2), hydrate (1:7) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201337585 | |

| Record name | Ferrous chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18990-23-3, 16399-77-2, 13478-10-9, 20049-66-5, 23838-02-0 | |

| Record name | Ferrous chloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18990-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous chloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16399-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous chloride tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron chloride (FeCl2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20049-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iron chloride (FeCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Preparation Methodologies for Ferrous Chloride Dihydrate

Established Laboratory and Industrial Synthetic Routes

The traditional synthesis of ferrous chloride and its hydrates relies on well-established chemical reactions that are scalable from laboratory to industrial production. These methods prioritize yield and purity, often involving straightforward reactions of iron sources with hydrochloric acid.

Aqueous Phase Reaction Pathways for Hydrate Formation

The most common and direct method for producing hydrated forms of ferrous chloride involves the reaction of metallic iron with aqueous hydrochloric acid. smolecule.comhoujan.com.tw This reaction is an exemplary single displacement reaction where iron reduces the hydrogen ions in the acid, leading to the formation of ferrous chloride and hydrogen gas. smolecule.comfuncmater.com

The stoichiometry of the primary reaction is as follows: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) smolecule.com

In an aqueous solution, the ferrous chloride exists as hydrated ions. By carefully controlling the concentration and temperature of the solution, different hydrates of ferrous chloride can be crystallized. The tetrahydrate (FeCl₂·4H₂O) is a common product that crystallizes from aqueous solutions. funcmater.comwikipedia.org To obtain the dihydrate, the resulting solution is concentrated by evaporation, and upon cooling, crystals of ferrous chloride dihydrate can be precipitated. google.com The concentration of the hydrochloric acid and the reaction temperature are key parameters in controlling the rate of reaction and the crystallization process.

| Parameter | Condition | Effect on Hydrate Formation |

| Reactants | Iron (filings, powder, or scrap steel) and aqueous hydrochloric acid. instructables.comdtic.milepa.gov | Purity of iron and concentration of HCl affect the purity of the final product. |

| Temperature | Typically ambient or slightly elevated to speed up the reaction. instructables.com | Influences the rate of reaction and the solubility of ferrous chloride. |

| Crystallization | Cooling a concentrated solution of ferrous chloride. smolecule.com | The specific hydrate formed (dihydrate vs. tetrahydrate) depends on crystallization conditions. wikipedia.org |

Anhydrous Preparation Techniques for Ferrous Chloride

While this article focuses on the dihydrate, understanding the synthesis of the anhydrous form is crucial as it can be a precursor to the dihydrate via controlled hydration. smolecule.com Several methods exist for preparing anhydrous ferrous chloride, which are generally more rigorous than the aqueous routes due to the need to exclude water to prevent hydrate formation.

One common laboratory method involves the reaction of iron powder with a solution of hydrochloric acid in methanol. wikipedia.org The resulting methanol solvate is then heated under a vacuum at approximately 160 °C to yield anhydrous FeCl₂. wikipedia.org

Another high-temperature method involves passing dry hydrogen chloride gas over heated iron powder. dtic.mildtic.mil The reaction is: Fe(s) + 2HCl(g) → FeCl₂(s) + H₂(g) dtic.mil

A third approach is the reduction of ferric chloride (FeCl₃). This can be achieved by heating ferric chloride with a reducing agent such as chlorobenzene or with iron powder in an appropriate solvent like tetrahydrofuran (THF). wikipedia.org

| Method | Reactants | Conditions | Product Form |

| Methanol Route | Iron powder, Methanol, Hydrochloric acid wikipedia.org | Reaction in methanol, followed by vacuum heating at ~160 °C. wikipedia.org | Anhydrous FeCl₂ wikipedia.org |

| High-Temperature HCl | Iron powder, Dry HCl gas dtic.mildtic.mil | High temperatures (e.g., 900 °C). dtic.mil | Sublimed anhydrous FeCl₂ dtic.mil |

| Reduction of FeCl₃ | Ferric chloride, Chlorobenzene or Iron powder funcmater.comwikipedia.org | High temperatures or reaction in THF. wikipedia.org | Anhydrous FeCl₂ wikipedia.org |

Dehydration Processes of Higher Hydrates to Dihydrate

This compound is often prepared by the controlled dehydration of a higher hydrate, most commonly the tetrahydrate (FeCl₂·4H₂O). This process requires careful heating to remove exactly two water molecules of hydration without causing hydrolysis, which would lead to the formation of iron oxychlorides.

The dehydration can be achieved by heating the tetrahydrate in a vacuum. For instance, evacuating FeCl₂·4H₂O overnight at room temperature can yield a mixed hydrate, which upon further evacuation at a higher temperature (e.g., 80 °C on a water bath) produces the dihydrate as a white powder. guidechem.com Another method involves heating the tetrahydrate to about 230 °C in the substantial absence of air. google.com A Chinese patent describes a method where the tetrahydrate is placed in a vacuum converter at 120-130 °C to undergo heating dehydration to form the dihydrate. google.com

It has been observed that in static air, the dehydration of FeCl₂·4H₂O occurs in three steps, losing approximately 2.0, 1.1, and 1.0 moles of H₂O, respectively. researchgate.net This highlights the complexity of the dehydration process and the potential for forming intermediate hydrates.

Novel and Sustainable Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable chemical processes. For this compound, this translates to adopting green chemistry principles and utilizing industrial waste streams as raw materials.

Green Chemistry Principles in this compound Production

The principles of green chemistry encourage the use of less hazardous materials, the prevention of waste, and the use of renewable feedstocks. In the context of ferrous chloride production, a key aspect is the utilization of by-products from other industries, which aligns with the principle of atom economy and waste prevention. The synthesis of iron-based nanoparticles using ferrous chloride is also an area of research where green synthesis principles are being applied, for example, by using plant extracts as reducing and capping agents. researchgate.net While this is an application of ferrous chloride, the ethos of green chemistry can be applied to its primary production as well.

Utilization of Industrial By-products and Waste Streams (e.g., pickling liquors)

A prime example of a sustainable approach to ferrous chloride production is the utilization of spent pickle liquor from the steel industry. wikipedia.orgepa.gov Steel pickling is a surface treatment process used to remove impurities, such as rust and scale, from steel using a strong acid, typically hydrochloric acid. epa.govpreprints.org The resulting waste stream, known as pickle liquor, is a solution rich in ferrous chloride. epa.govnih.gov

The reactions involved in the pickling process include: Fe₂O₃(s) + Fe(s) + 6HCl(aq) → 3FeCl₂(aq) + 3H₂O(l) epa.gov Fe₃O₄(s) + Fe(s) + 8HCl(aq) → 4FeCl₂(aq) + 4H₂O(l) epa.gov FeO(s) + 2HCl(aq) → FeCl₂(aq) + H₂O(l)

Instead of neutralizing this acidic waste, which consumes large amounts of alkaline materials and generates significant sludge, the ferrous chloride can be recovered. wastetoworth.jonrel.gov The pickle liquor can be treated, filtered, and concentrated to crystallize ferrous chloride hydrates, including the dihydrate. nih.gov This process not only provides a valuable source of ferrous chloride but also mitigates a significant environmental problem associated with the steel industry. preprints.orgresearchgate.net This recycling of spent acid is a commercially practiced method for producing ferrous chloride. epa.gov

| Waste Stream | Industry Source | Recovered Product | Sustainability Benefit |

| Spent Pickle Liquor | Steel Manufacturing wikipedia.orgepa.gov | Ferrous Chloride Hydrates nih.gov | Waste valorization, reduction of landfill waste, and conservation of raw materials. wastetoworth.jonrel.gov |

| Mill Scale | Iron and Steel Industry nih.gov | Ferric Chloride (via Ferrous Chloride intermediate) nih.gov | Repurposing of solid waste into a valuable chemical product. nih.gov |

Control of Purity and Crystallinity in this compound Synthesis

Influence of Reaction Parameters on Product Characteristics

The synthesis of ferrous chloride typically involves the reaction of iron metal with hydrochloric acid. instructables.com The dihydrate can be obtained through controlled crystallization from a concentrated solution or by the dehydration of ferrous chloride tetrahydrate. wikipedia.orggoogle.com The key to high purity is minimizing the presence of ferric chloride (FeCl₃), which can form if oxygen is present. instructables.com

Several reaction parameters have a pronounced influence on the final product:

Temperature: The temperature at which crystallization occurs is a critical factor in determining which hydrate of ferrous chloride is formed. This compound crystallizes from concentrated hydrochloric acid solutions. wikipedia.org Evaporating a ferrous chloride solution at temperatures above approximately 90°C can lead to the precipitation of the dihydrate. sciencemadness.org

pH: The pH of the solution can influence the precipitation of impurities. By adjusting the pH, unwanted metal hydroxides can be selectively precipitated and removed. For instance, a two-stage neutralization process can be employed to precipitate impurities like chromium and vanadium. google.com

Reactant Concentration: The concentration of the hydrochloric acid and the surface area of the iron reactant can affect the reaction rate. Using a sufficient concentration of acid helps to keep the ferrous chloride dissolved until the crystallization step.

Cooling Rate: The rate at which the saturated solution is cooled plays a crucial role in determining the crystal size and, to some extent, the purity. Slower cooling rates generally favor the formation of larger, more well-defined crystals, while rapid cooling can lead to smaller crystals and potentially trap more impurities. cecri.res.inrsc.org

Interactive Data Table: Influence of Reaction Parameters on this compound Characteristics

| Parameter | Effect on Purity | Effect on Crystallinity | Research Findings |

| Temperature | High temperatures (>90°C) during crystallization favor the formation of the dihydrate over the tetrahydrate, which can be a purification step in itself. sciencemadness.org | Temperature gradients and stability influence crystal growth rate and perfection. | Evaporation at atmospheric pressure to about 120°C precipitates this compound crystals. |

| pH | Can be adjusted to selectively precipitate metal hydroxide impurities. A pH between 0.3 and 0.8 is a starting point before further neutralization to precipitate contaminants. google.com | Can prevent the co-precipitation of iron oxides/hydroxides, leading to purer crystals. | A two-stage neutralization process where the pH is first adjusted to 0.3-0.8 and then raised to above 2.0 in a separate step allows for the effective removal of chromium and vanadium. google.com |

| Cooling Rate | Slower cooling generally results in higher purity crystals as impurities are excluded from the growing crystal lattice. | Slower cooling rates promote the growth of larger, more well-defined crystals. cecri.res.inmdpi.com Rapid cooling can lead to a larger number of smaller crystals. rsc.org | The mean crystal size can be significantly influenced by the cooling profile (e.g., linear vs. natural cooling). cecri.res.in |

Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound often requires one or more purification steps to remove residual reactants, oxidation products (ferric chloride), and other metallic impurities that may have been present in the iron source.

Recrystallization: This is a common and effective method for purifying ferrous chloride. dtic.mil It involves dissolving the crude product in a suitable solvent, often a dilute hydrochloric acid solution to prevent hydrolysis, and then allowing the solution to cool slowly, causing the purified this compound to crystallize out, leaving impurities in the mother liquor. quora.com The process can be repeated to achieve higher levels of purity.

Solvent Extraction: This technique is particularly useful for removing ferric chloride (FeCl₃) impurities. Ferric chloride is more soluble in certain organic solvents, such as diethyl ether, than ferrous chloride. dtic.mil By washing a concentrated aqueous solution of the crude product with an appropriate organic solvent, the ferric chloride can be selectively extracted into the organic phase, leaving the purified ferrous chloride in the aqueous phase. dtic.mil This method can be highly effective, with multiple extractions significantly reducing the ferric ion concentration. dtic.mil

Precipitation and Filtration: Impurities can be removed by selectively precipitating them from the solution. As mentioned, adjusting the pH can cause many metal hydroxides to precipitate while leaving the ferrous chloride in solution. google.com Subsequent filtration can then remove these solid impurities.

Vacuum Drying: After crystallization and filtration, the crystals may be washed and then dried under vacuum to remove any remaining surface moisture and acid without causing decomposition or oxidation. nih.gov

Interactive Data Table: Purification Techniques for this compound

| Technique | Principle | Effectiveness for Research-Grade Purity | Key Considerations |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. quora.com | Can be highly effective, especially when repeated multiple times. | Choice of solvent is critical to avoid unwanted reactions. The cooling rate must be controlled to ensure large, pure crystals. cecri.res.in |

| Solvent Extraction | Differential solubility of ferrous and ferric chloride in immiscible aqueous and organic phases. dtic.mil | Very effective for removing ferric ion contamination. dtic.mil | The choice of organic solvent (e.g., diethyl ether) is important. Multiple extractions are often necessary. dtic.mil |

| Selective Precipitation | Adjusting conditions (e.g., pH) to cause impurities to precipitate out of solution as insoluble compounds. google.com | Effective for removing specific metal ion contaminants. | Requires careful control of pH and knowledge of the solubility products of potential impurities. |

| Vacuum Drying | Removal of residual solvent and moisture at reduced pressure and moderate temperature. nih.gov | Essential final step to obtain a dry, stable product. | Temperature must be carefully controlled to prevent decomposition or dehydration of the dihydrate to the anhydrous form. |

Chemical Reactivity and Mechanistic Investigations of Ferrous Chloride Dihydrate

Oxidation-Reduction Chemistry of Ferrous Chloride Dihydrate

This compound, FeCl₂·2H₂O, serves as a significant source of iron(II) ions, which are readily involved in a variety of chemical reactions. This characteristic makes the compound a valuable subject for studies in coordination chemistry and electron transfer reactions smolecule.com.

The oxidation of Fe(II) to Fe(III) is a fundamental process in the chemistry of ferrous chloride. The mechanisms of electron transfer involving Fe(II) species can be influenced by the surrounding chemical environment. For instance, in the presence of iron oxy-hydroxides like ferrihydrite, the transformation kinetics suggest that electron transfer occurs between aqueous and sorbed Fe(II) and the solid ferrihydrate, which acts as a semiconductor nih.gov. This indicates a mechanism that is more complex than simple dissolution and recrystallization nih.gov.

Studies utilizing ferrocene derivatives as electron shuttles have demonstrated that the rate of reaction between the ferrocenium ion and adsorbed Fe(II) species increases with the redox potential of the ferrocene derivative nih.gov. This provides strong evidence that the electron transfer process involves the adsorbed Fe(II) species nih.gov. The bimolecular rate constants for this process have been found to be in the range of 10³ to 10⁵ M⁻¹ s⁻¹ nih.gov.

The kinetics of Fe(II) oxidation are highly dependent on the chemical environment, including factors such as pH, temperature, and the presence of various ions. In aqueous chloride solutions, the oxidation of ferrous chloride by molecular oxygen is a complex process. Research has shown that the reaction order with respect to the iron(II) concentration can vary, with some studies indicating a first-order reaction and others a second-order reaction saimm.co.za.

The rate of oxidation is significantly influenced by the concentration of chloride ions, with an increasing concentration leading to a higher reaction rate due to the formation of more reactive iron(II)-chloride complexes saimm.co.zaresearchgate.net. Temperature and acid concentration also play a crucial role, with increases in both leading to a substantial increase in the reaction rate saimm.co.za. Spectrophotometric studies of Fe(II)-chloride complexes in aqueous solutions at temperatures ranging from 10 to 100°C have provided valuable thermodynamic data, including Gibbs energies, enthalpies, and entropies for complex formation researchgate.net. These studies have also revealed a gradual transformation of Fe(II)-chloride complexes from octahedral to tetrahedral coordination as temperature and chloride concentration increase researchgate.net.

The table below summarizes the stability constants (log β) for the formation of various Fe(II)-chloride complexes at different temperatures, as determined from UV spectra.

| Temperature (°C) | log β (FeCl⁺) | log β (FeCl₂⁰) | log β (FeCl₃⁻) | log β (FeCl₄²⁻) |

| 10 | 0.45 ± 0.05 | 0.10 ± 0.05 | -0.60 ± 0.05 | -1.50 ± 0.05 |

| 25 | 0.50 ± 0.05 | 0.20 ± 0.05 | -0.50 ± 0.05 | -1.30 ± 0.05 |

| 40 | 0.55 ± 0.05 | 0.30 ± 0.05 | -0.40 ± 0.05 | -1.10 ± 0.05 |

| 60 | 0.65 ± 0.05 | 0.45 ± 0.05 | -0.25 ± 0.05 | -0.85 ± 0.05 |

| 80 | 0.75 ± 0.05 | 0.60 ± 0.05 | -0.10 ± 0.05 | -0.60 ± 0.05 |

| 100 | 0.85 ± 0.05 | 0.75 ± 0.05 | 0.05 ± 0.05 | -0.35 ± 0.05 |

Data sourced from a spectrophotometric study of Fe(II)-chloride complexes.

Ferrous chloride finds application as a reducing agent in various organic and inorganic transformations. In organic synthesis, it can be used in reactions such as the reduction of nitro compounds to amines. In inorganic chemistry, it serves as a precursor for the synthesis of other iron compounds. For example, anhydrous ferrous chloride can be used to generate N-heterocyclic carbene (NHC) complexes in situ for cross-coupling reactions wikipedia.org. It is also used in the preparation of ferrocene, where it is generated in situ through the comproportionation of ferric chloride with iron powder in tetrahydrofuran (THF) wikipedia.org.

The reducing power of ferrous chloride is also utilized in the synthesis of iron nanoparticles. By treating ferrous chloride with suitable reducing agents, iron nanoparticles with controlled sizes and morphologies can be produced smolecule.com.

Ligand Exchange and Coordination Chemistry of this compound

The iron(II) center in this compound readily undergoes ligand exchange reactions, forming a wide variety of coordination complexes with both inorganic and organic ligands. The dihydrate itself is a coordination polymer where each iron center is coordinated to four doubly bridging chloride ligands and two mutually trans aquo ligands, completing an octahedral geometry wikipedia.org.

The formation of these complexes is a key factor in the solubility and reactivity of ferrous chloride in various aqueous systems. For example, the formation of tetrahedral complexes at higher temperatures and chloride concentrations can increase the solubility of iron in specific environments like steam generator crevices researchgate.net.

This compound is a versatile precursor for the synthesis of iron(II) complexes with organic ligands. It readily forms complexes with ligands such as phosphines and amines smolecule.com. For example, treating ferrous chloride with pyridine results in the formation of tetra(pyridine)iron dichloride wikipedia.org.

In the realm of organometallic chemistry, anhydrous ferrous chloride, which is soluble in solvents like tetrahydrofuran (THF), is a common starting material wikipedia.org. It is used in the synthesis of a variety of organometallic compounds. For instance, it reacts with the sodium salts of certain organic anions to form monoalkylated iron(II) salts of the type (py)₂FeRCl science.gov. Furthermore, the reaction of anhydrous FeCl₂ with two equivalents of a lithium alkynylamidinate salt can lead to the formation of a dinuclear homoleptic iron(II) alkynylamidinate complex researchgate.net. The treatment of iron(II) chloride with two equivalents of sodium quinaldate yields coordinatively unsaturated mononuclear iron(II) quinaldate complexes nih.gov.

The table below lists some examples of organic ligands and the resulting iron(II) complexes formed from ferrous chloride.

| Ligand | Resulting Iron(II) Complex |

| Pyridine | Tetra(pyridine)iron dichloride |

| Sodium diphenylmethanide | (py)₂Fe(CH(C₆H₅)₂)Cl |

| Sodium phenyl(trimethylsilyl)methanide | (py)₂Fe(CH(C₆H₅)(Si(CH₃)₃))Cl |

| Lithium alkynylamidinate | Dinuclear homoleptic iron(II) alkynylamidinate |

| Sodium quinaldate | Mononuclear iron(II) quinaldate complexes |

Hydrolysis and Precipitation Chemistry in Aqueous Systems

The chemical behavior of this compound in aqueous solutions is fundamentally governed by hydrolysis and subsequent precipitation reactions, which are intricately linked to the solution's pH and the presence of oxidizing agents. These processes lead to the formation of various soluble iron species and, ultimately, solid-phase iron oxyhydroxides and oxides.

pH-Dependent Hydrolysis Pathways and Speciation

In an aqueous environment, the ferrous iron (Fe(II)) cation, derived from the dissolution of this compound, exists as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. The acidity of this complex increases with pH, leading to a series of deprotonation (hydrolysis) reactions. The speciation of Fe(II) in solution is a critical factor influencing its reactivity, particularly its rate of oxidation. nih.govresearchgate.netresearchgate.net

The primary hydrolysis steps for the Fe(II) ion are as follows:

[Fe(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]⁺ (aq) + H₃O⁺ (aq)

[Fe(H₂O)₅(OH)]⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₄(OH)₂]⁰ (aq) + H₃O⁺ (aq)

The distribution of these species is highly dependent on the pH of the solution. researchgate.net At low pH values (below approximately 4), the unhydrolyzed Fe²⁺(aq) ion is the dominant species. nih.gov As the pH increases, the concentration of the hydrolyzed species, Fe(OH)⁺ and particularly the neutral Fe(OH)₂(aq) complex, rises significantly. nih.govresearchgate.net

-d[Fe(II)]/dt = k₁[Fe²⁺] + k₂[Fe(OH)⁺] + k₃[Fe(OH)₂⁰]

Table 1: Predominant Aqueous Fe(II) Species as a Function of pH

| pH Range | Dominant Fe(II) Species | Relative Oxidation Rate |

|---|---|---|

| < 4 | Fe²⁺(aq) | Very Slow |

| 5 - 8 | Fe²⁺(aq), Fe(OH)⁺(aq), Fe(OH)₂(aq) | Rapidly Increasing |

This table illustrates the relationship between pH, the dominant aqueous ferrous species, and the corresponding qualitative rate of oxidation.

Formation of Iron Oxyhydroxide and Oxide Phases from this compound

The oxidation of Fe(II) from ferrous chloride solutions initiates a complex series of precipitation reactions, yielding a variety of crystalline and poorly crystalline iron(III) oxyhydroxide and oxide phases. The specific mineral phase that forms is highly sensitive to reaction conditions such as pH, temperature, oxidation rate, and the concentration of chloride and other ions. cambridge.orgcambridge.org

A common intermediate in the oxidation of neutral to alkaline Fe(II) solutions is a class of compounds known as green rusts. nih.govcambridge.org These are mixed Fe(II)-Fe(III) layered double hydroxides containing interlayer anions, such as chloride. Green rusts are typically metastable and transform into more stable iron(III) oxides upon further oxidation. nih.govcambridge.orgresearchgate.net

Lepidocrocite (γ-FeOOH): The formation of lepidocrocite is favored under specific conditions. It is synthesized from the oxidation of ferrous chloride solutions at a pH maintained between 5 and 7. cambridge.org The exclusion of carbonate is crucial, as its presence promotes the formation of goethite instead. cambridge.org Green rust is a direct precursor in the transformation to lepidocrocite at a constant pH of approximately 7.0. cambridge.org The concentration of chloride ions can also influence the product; increasing the initial [Cl]/[Fe] ratio above the stoichiometric value of 2 tends to favor the formation of lepidocrocite over magnetite. cambridge.org

Magnetite (Fe₃O₄): Magnetite, a mixed Fe(II)-Fe(III) oxide, can be formed by the aeration of ferrous chloride solutions at a pH of around 7. cambridge.org A widely used synthesis method is the co-precipitation of ferrous and ferric chlorides, typically in a 1:2 molar ratio, by the addition of a base to induce alkaline conditions. sapub.orgutah.edu The proposed mechanism involves the initial precipitation of ferrous hydroxide (Fe(OH)₂) and ferric hydroxide (Fe(OH)₃), followed by the decomposition of ferric hydroxide to FeOOH and a subsequent reaction between the two to form magnetite. utah.edu High-temperature (903 K) hydrolysis and oxidation of ferrous chloride tetrahydrate can also produce a mixture of magnetite and hematite. rudmet.net

Goethite (α-FeOOH): Goethite formation can occur under conditions that are unfavorable for lepidocrocite, for example, in the presence of carbonates. cambridge.org While it can be precipitated from ferrous chloride solutions, elsevierpure.com a significant pathway for its formation in many systems is the Fe(II)-catalyzed transformation of ferrihydrite, a poorly crystalline iron(III) oxyhydroxide. leeds.ac.uk This process involves the dissolution of ferrihydrite and subsequent reprecipitation of the more stable goethite phase, a reaction that is particularly relevant at circumneutral pH. leeds.ac.uk

Table 2: Conditions Favoring the Formation of Specific Iron Oxides from Ferrous Chloride Solutions

| Iron Oxide Phase | Common Name | Formula | Favorable Formation Conditions |

|---|---|---|---|

| Lepidocrocite | γ-FeOOH | pH 5-7, exclusion of CO₂, high [Cl]/[Fe] ratio cambridge.orgcambridge.org | |

| Magnetite | Fe₃O₄ | pH ~7 with aeration; co-precipitation of Fe(II)/Fe(III) in a 1:2 ratio under alkaline conditions cambridge.orgutah.edu | |

| Goethite | α-FeOOH | Presence of carbonate; Fe(II)-catalyzed transformation of ferrihydrite at circumneutral pH cambridge.orgleeds.ac.uk |

This table summarizes the primary reaction conditions that direct the precipitation towards specific iron oxyhydroxide and oxide phases from aqueous ferrous chloride systems.

Applications of Ferrous Chloride Dihydrate in Environmental Science and Engineering

Water and Wastewater Treatment Processes

In the realm of water and wastewater treatment, ferrous chloride dihydrate is primarily utilized for the removal of contaminants through coagulation, flocculation, and precipitation. It serves as a source of ferrous ions, which are instrumental in these treatment mechanisms.

Coagulation and Flocculation Mechanisms for Contaminant Removal

Coagulation and flocculation are fundamental processes in water treatment that facilitate the removal of suspended and colloidal particles. When ferrous chloride is introduced into water, the ferrous ions (Fe²⁺) can help to destabilize these particles. The primary mechanism involves the neutralization of the negative surface charges on the colloidal particles, which allows them to aggregate into larger, more easily settleable flocs.

The process can be summarized in the following steps:

Coagulation: The ferrous ions neutralize the electrical charges of suspended particles, leading to the formation of small microflocs.

Flocculation: Gentle mixing of the water promotes contact between the microflocs, causing them to clump together into larger, visible flocs. These larger flocs can then be effectively removed through sedimentation and filtration.

The efficiency of coagulation and flocculation using iron salts is influenced by factors such as pH, temperature, and the nature of the contaminants present in the water.

Phosphate Precipitation and Removal Efficacy

Eutrophication, the excessive enrichment of water bodies with nutrients, is a major environmental concern, with phosphorus being a key contributing element. Ferrous chloride is effective in removing phosphates from wastewater through chemical precipitation. ferroduo.com The ferrous ions react with phosphate ions (PO₄³⁻) to form insoluble ferrous phosphate precipitates.

The simplified chemical reaction is as follows: 3Fe²⁺ + 2PO₄³⁻ → Fe₃(PO₄)₂ (s)

The efficiency of phosphate removal is dependent on the molar ratio of iron to phosphorus and the pH of the water. Studies have shown that ferrous salts can achieve significant phosphate removal. For instance, in certain applications, total phosphorus removal efficiency has been increased to over 80% with the addition of ferrous chloride. nih.gov

Below is a table summarizing the phosphate removal efficiency from various studies using iron-based coagulants.

| Initial Phosphate Concentration (mg/L) | Coagulant | pH | Iron to Phosphorus Molar Ratio | Removal Efficiency (%) | Reference |

| 15.6 | Ferrous Chloride | Not Specified | Varied | 42 (biological) to 93 (co-precipitation) | curresweb.com |

| >10 | Ferrous Iron | Not Specified | 0.75:1 | Suitable for initial concentrations >10 mg/L | curresweb.com |

| Not Specified | Ferrous Chloride | Not Specified | Not Specified | >80 | nih.gov |

This table is for illustrative purposes and combines data from studies that may have used different forms of iron salts under various experimental conditions.

Reduction of Specific Heavy Metals and Other Aqueous Pollutants

Ferrous chloride is also employed in the treatment of industrial wastewater to remove heavy metals. ferroduo.com The ferrous ion can act as a reducing agent, converting more toxic and soluble forms of certain heavy metals into less toxic and less soluble forms, which can then be precipitated out of the solution.

One of the most notable applications is the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). Cr(VI) is highly toxic and mobile, while Cr(III) is less toxic and precipitates as a hydroxide.

The reduction reaction is as follows: 3Fe²⁺ + CrO₄²⁻ + 4H₂O → 3Fe³⁺ + Cr³⁺ + 8OH⁻

Following reduction, the Cr(III) precipitates as chromium hydroxide (Cr(OH)₃). Ferrous chloride has been shown to be effective in removing a range of heavy metals through co-precipitation.

The table below presents data on the removal of various heavy metals using iron-based coagulants.

| Heavy Metal | Initial Concentration (mg/L) | Coagulant | pH | Removal Efficiency (%) | Reference |

| Chromium (Cr) | 0.10 | Ferric Chloride | Not Specified | >90 (to ~0.01 mg/L) | patoczka.net |

| Nickel (Ni) | 0.08 | Ferric Chloride | Not Specified | >87.5 (to ~0.01 mg/L) | patoczka.net |

| Cadmium (Cd) | Not Specified | Ferric Chloride | Not Specified | >93.56 | nih.gov |

| Lead (Pb) | Not Specified | Ferric Chloride | Not Specified | >93.56 | nih.gov |

| Zinc (Zn) | Not Specified | Ferric Chloride | Not Specified | >93.56 | nih.gov |

This table includes data from studies using ferric chloride, as specific data for this compound was limited in the search results. The principles of co-precipitation are similar for both iron salts.

Soil and Groundwater Remediation Technologies

Beyond water treatment, this compound has applications in the remediation of contaminated soil and groundwater. Its role in these contexts is primarily centered on in-situ chemical reduction and the immobilization of contaminants.

In-situ Chemical Reduction of Organic and Inorganic Pollutants

In-situ chemical reduction (ISCR) is a remediation technique that involves the introduction of a reducing agent into the subsurface to transform contaminants into less harmful or immobile forms. wikipedia.org Ferrous iron, supplied by compounds like ferrous chloride, can serve as an effective electron donor for the reduction of various organic and inorganic pollutants. envirotecnics.com

Organic Pollutants: A significant application of ISCR is the remediation of groundwater contaminated with chlorinated organic compounds, such as trichloroethylene (TCE) and tetrachloroethylene (PCE). Ferrous iron can facilitate the reductive dechlorination of these compounds, breaking them down into less toxic products like ethene and ethane. envirotecnics.com

Inorganic Pollutants: ISCR using ferrous iron is also effective for treating inorganic contaminants. A key example is the reduction of hexavalent chromium (Cr(VI)) to the less mobile and less toxic trivalent chromium (Cr(III)) in groundwater. regenesis.comprocedia-esem.eu This process is crucial for mitigating the risks associated with chromium contamination.

Immobilization of Contaminants via Iron Mineral Formation

The introduction of ferrous chloride into the subsurface can lead to the formation of various iron minerals, which play a crucial role in the immobilization of contaminants. When ferrous iron is oxidized to ferric iron (Fe³⁺) in the subsurface environment, it can precipitate as iron (oxy)hydroxides, such as goethite and ferrihydrite.

These newly formed iron minerals have a high affinity for adsorbing various contaminants, including heavy metals like arsenic. umanitoba.ca The process of co-precipitation, where contaminants are incorporated into the structure of the precipitating iron minerals, is another important mechanism for immobilization. Studies have investigated the use of ferrous salts to immobilize arsenic in soil, preventing its migration into groundwater. tudelft.nl The formation of stable iron-arsenic minerals can provide a long-term solution for arsenic contamination.

The table below provides a summary of contaminants that can be remediated through ISCR and immobilization with ferrous iron.

| Contaminant Class | Specific Contaminants | Remediation Mechanism |

| Chlorinated Solvents | Trichloroethylene (TCE), Tetrachloroethylene (PCE) | Reductive Dechlorination |

| Heavy Metals | Hexavalent Chromium (Cr(VI)) | Chemical Reduction |

| Metalloids | Arsenic (As) | Adsorption and Co-precipitation with Iron Minerals |

Industrial Process Effluent Treatment

This compound plays a significant role in the treatment of industrial process effluents, addressing challenges related to both chemical composition and sensory impact. Its application is primarily centered on the neutralization of acidic waste and the mitigation of noxious odors.

Neutralization and Metal Recovery from Acidic Waste Streams

Acidic waste streams, often generated from industrial processes such as steel pickling, contain dissolved metal salts and present a significant environmental challenge. google.comnih.gov Ferrous chloride is a key chemical used in treating these effluents. In the steel industry, for instance, pickling operations to remove surface oxides utilize acids like hydrochloric acid, resulting in waste streams rich in ferrous chloride. nih.govepa.gov

The treatment of these acidic, iron-containing wastewaters can be achieved through neutralization processes. One method involves using a limestone slurry to neutralize the acid and precipitate the dissolved metal salts as hydrous oxides. google.com This process effectively raises the pH of the acidic effluent, facilitating the removal of contaminants.

Furthermore, ferrous chloride and its oxidized form, ferric chloride, are effective in removing various heavy metals from industrial wastewater. patoczka.netwastetoworth.jo The mechanism of removal involves several processes, including coagulation, co-precipitation, and adsorption, which are capable of removing heavy metals present in soluble, complexed, colloidal, or particulate forms. patoczka.netwaterandwastewater.com As a reducing agent, ferrous chloride can effectively remove heavy metal ions from wastewater, improving water quality. houjan.com.tw Research has demonstrated the efficacy of iron salts in reducing concentrations of multiple heavy metals to sub-milligram-per-liter levels. patoczka.net

Table 1: Heavy Metal Removal from Industrial Wastewater Using Iron Salts

| Heavy Metal | Initial Challenge | Treatment Method | Resulting Concentration Range | Source |

|---|---|---|---|---|

| Chromium (Cr) | Target of 0.10 mg/L not achieved by lime precipitation or ion exchange. | Polishing with ferric chloride at a 30-mg/L dose. | 0.01 mg/L | patoczka.net |

| Nickel (Ni) | Target of 0.08 mg/L not achieved by lime precipitation or ion exchange. | Polishing with ferric chloride at a 30-mg/L dose. | 0.01 mg/L | patoczka.net |

| Lead (Pb) | Target of 0.10 mg/L not consistently met with lime, sodium hydroxide, sodium bicarbonate, and trisodium phosphate. | Co-precipitation with ferric chloride at a 50-mg/L dose. | Consistently met treatment objectives. | patoczka.net |

| Cadmium (Cd) | Target of 0.04 mg/L not achieved by conventional methods in high COD wastewater. | Co-precipitation with ferric chloride. | Achieved target concentrations. | patoczka.net |

Mitigation of Odorous Compounds (e.g., Hydrogen Sulfide)

Hydrogen sulfide (H₂S) is a common and troublesome compound in industrial and municipal wastewater, known for its potent "rotten egg" smell, toxicity, and corrosive properties. polyprocessing.comresearchgate.netresearchgate.net Ferrous chloride is widely employed for odor control, specifically targeting the removal of dissolved sulfides from wastewater streams. epa.govpolyprocessing.combrownandcaldwell.comodor.net

The primary mechanism of hydrogen sulfide control with ferrous chloride involves a precipitation reaction. Ferrous chloride reacts with dissolved hydrogen sulfide to form ferrous sulfide (FeS), a stable and insoluble black precipitate. odor.netgoogle.com This conversion effectively locks the sulfide into a solid form, preventing its release into the atmosphere as a gas. water360.com.au

The chemical reaction is as follows:

FeCl₂ + H₂S → FeS + 2HCl google.com

This reaction converts the volatile hydrogen sulfide into the nonvolatile ferrous sulfide, which can then be removed from the wastewater through sedimentation in clarifiers. google.com Studies have shown that the addition of ferrous chloride to wastewater can significantly reduce dissolved sulfide concentrations. brownandcaldwell.comresearchgate.net Bench-scale tests and full-scale applications have confirmed its effectiveness, making it a cost-efficient chemical for sulfide control in many scenarios. brownandcaldwell.comresearchgate.net

Table 2: Effect of Ferrous Chloride Dose on Sulfide Concentration in Primary Clarifier Effluent

| Ferrous Dose (mg Fe/L) | Total Sulfide (mg/L) | Source |

|---|---|---|

| 0 | ~1.2 | researchgate.net |

| ~5 | ~0.8 | researchgate.net |

| ~10 | ~0.4 | researchgate.net |

| ~15 | ~0.2 | researchgate.net |

Ferrous Chloride Dihydrate As a Precursor and Active Agent in Materials Science

Synthesis of Iron-Based Nanomaterials and Advanced Materials

The synthesis of nanomaterials often relies on the precise control of reaction conditions to achieve desired particle sizes, shapes, and properties. Ferrous chloride dihydrate serves as a key reactant in several synthesis methodologies for creating iron-based nanomaterials.

Iron Oxide Nanoparticles (e.g., Magnetite, Hematite)

Ferrous chloride, often in its hydrated forms, is a fundamental precursor in the synthesis of iron oxide nanoparticles, particularly magnetite (Fe₃O₄) and hematite (α-Fe₂O₃). The co-precipitation method is a widely employed technique due to its simplicity and effectiveness.

Magnetite (Fe₃O₄): The synthesis of magnetite nanoparticles frequently involves the chemical co-precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a specific stoichiometric ratio. Typically, a 2:1 molar ratio of Fe³⁺ to Fe²⁺ is used to form high-purity magnetite. In this process, a solution containing both ferric chloride and ferrous chloride is prepared, and a base, such as ammonium hydroxide or sodium hydroxide, is added to precipitate the nanoparticles. The reaction can be summarized as:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O

The characteristics of the resulting magnetite nanoparticles are highly dependent on the reaction parameters. Factors such as the pH, temperature, and the rate of addition of the base can influence the particle size and magnetic properties of the synthesized nanoparticles. For instance, smaller magnetite particle sizes can be achieved by the rapid addition of the basic solution. The particle size has a direct impact on the magnetic properties; for example, a decrease in particle size can lead to a decrease in saturation magnetization.

Hematite (α-Fe₂O₃): Ferrous chloride can also be used as a precursor to produce various grades of hematite, which are utilized in pigments. The synthesis of hematite nanoparticles can be achieved through methods like controlled precipitation. In one such method, ferric chloride is used as the primary precursor, and sodium hydroxide acts as the precipitating agent. The process involves the precipitation of precursors, followed by washing and calcination to obtain α-Fe₂O₃ nanopowder.

| Nanoparticle | Synthesis Method | Precursors | Key Parameters | Resulting Material Properties |

|---|---|---|---|---|

| Magnetite (Fe₃O₄) | Co-precipitation | Ferrous Chloride, Ferric Chloride | Fe³⁺:Fe²⁺ ratio (typically 2:1), pH, Temperature, Stirring Rate | Superparamagnetic behavior, particle size-dependent saturation magnetization |

| Hematite (α-Fe₂O₃) | Controlled Precipitation/Calcination | Ferric Chloride (derived from Ferrous Chloride) | pH, Reaction Time, Calcination Temperature | Nanoparticles used in various pigments |

Iron Sulfide and Carbide Nanocrystals

Iron Sulfide (FeSₓ): Ferrous chloride is utilized in the synthesis of various phases of iron sulfide nanocrystals, including pyrite (FeS₂), greigite (Fe₃S₄), and pyrrhotite (Fe₇S₈). In colloidal synthesis methods, the reaction between ferrous chloride and an organosulfur precursor in the presence of a solvent like oleylamine can yield different iron sulfide phases. The reactivity of the sulfur source is a key factor in determining the final phase of the nanocrystal. For example, the use of different dialkyl disulfides, alkyl thiols, or aryl thiols as the sulfur source can tune the resulting iron sulfide phase.

Iron Carbide (FeₓC): Iron carbide nanoparticles, which have applications in biomedicine and catalysis due to their magnetic properties and stability, can also be synthesized using ferrous chloride. One method involves the reduction of iron(II) chloride to produce amorphous iron nanoparticles, which are then subjected to a carbonization step by heating in a high-boiling-point solvent like oleylamine to form iron carbide structures such as Fe₅C₂. This approach allows for the formation of uniform iron carbide nanoparticles without the use of harsh precursors like iron pentacarbonyl.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound itself possesses a polymeric structure, classifying it as a coordination polymer. wikipedia.org In its solid state, each iron(II) center is coordinated to four bridging chloride ligands. The octahedral coordination geometry is completed by two mutually trans water molecules. wikipedia.org This inherent polymeric nature is a fundamental characteristic of the compound.

While ferrous chloride provides a source of Fe(II) ions, the synthesis of porous, crystalline Metal-Organic Frameworks (MOFs) predominantly utilizes ferric chloride (FeCl₃) as the iron precursor. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net Iron-based MOFs, such as those from the MIL (Matériaux de l'Institut Lavoisier) series, are typically synthesized via solvothermal methods where a solution of ferric chloride and an organic linker is heated. mdpi.com The preference for Fe(III) in MOF synthesis is often due to its coordination chemistry, which facilitates the formation of stable, extended frameworks with high porosity. researchgate.net

Fabrication of Functional Magnetic Materials

The magnetic properties of materials derived from this compound make it a valuable precursor in the fabrication of various functional magnetic materials.

Soft Magnetic Ferrites and Composites

Ferrous chloride is a key raw material in the production of fine iron oxide powders, which are subsequently used in the manufacturing of soft ferrites like NiCuZn and MnZn ferrites. These materials are essential components in electronic devices such as multilayer chip inductors. The process often begins with ferrous chloride solutions, which are used to synthesize fine magnetite particles through wet synthesis methods like co-precipitation or air-oxidation. These magnetite particles are then oxidized by heating to produce high-purity fine hematite (α-Fe₂O₃) powders. The fine particle size of the iron oxide derived from this method is crucial for achieving the desired sintering behavior and magnetic properties in the final ferrite product.

In the synthesis of specific ferrite compositions, such as cobalt ferrite (CoFe₂O₄), a combination of iron(II) chloride and iron(III) chloride is often used in a co-precipitation reaction with a cobalt salt. The precise ratio of these precursors is critical in determining the stoichiometry and, consequently, the magnetic properties of the resulting ferrite nanoparticles.

| Material | Synthesis Role of Ferrous Chloride | Key Research Finding |

|---|---|---|

| Soft Magnetic Ferrites (e.g., NiCuZn, MnZn) | Precursor for high-purity fine iron oxide powder (hematite). | The use of wet synthesis methods starting from ferrous chloride allows for the production of fine iron oxide particles, which lowers the sintering temperature of the final ferrite product. |

| Cobalt Ferrite (CoFe₂O₄) Nanoparticles | Co-reactant with ferric chloride and a cobalt salt in co-precipitation. | The molar ratio of iron(II), iron(III), and cobalt(II) ions is precisely controlled to synthesize ferrite nanoparticles with specific magnetic properties. |

Precursor for Ferrofluids

Ferrofluids are stable colloidal suspensions of magnetic nanoparticles, typically magnetite, in a liquid carrier. Ferrous chloride is an essential precursor for the synthesis of the magnetite nanoparticles used in ferrofluids. The most common method is the co-precipitation of iron(II) and iron(III) ions from an aqueous solution of their chloride salts by the addition of a base. The resulting magnetite nanoparticles are then coated with a surfactant to prevent agglomeration and ensure their stable dispersion in the carrier liquid. The quality and magnetic response of the ferrofluid are directly related to the size, shape, and magnetic properties of the magnetite nanoparticles, which are influenced by the synthesis conditions where ferrous chloride is a key reactant.

Development of Advanced Adsorbents and Sorbents

This compound serves as a crucial precursor and active agent in the field of materials science, particularly in the creation of advanced adsorbents and sorbents. Its utility stems from its role as a readily available source of iron ions, which can be transformed into a variety of materials with high surface areas and specific affinities for different molecules. These materials are instrumental in addressing environmental challenges related to pollution control and in various industrial separation processes. The synthesis methods often involve precipitation, hydrolysis, or thermal decomposition of this compound to produce iron-based compounds with tailored porous structures and surface chemistries.

Iron-Based Adsorbents for Gas and Liquid Phase Capture

Iron-based adsorbents derived from this compound have demonstrated significant potential for the capture of pollutants from both gaseous and liquid streams. These materials are particularly effective due to the high affinity of iron oxides and other iron compounds for a wide range of contaminants.

In the liquid phase, these adsorbents are extensively used for the removal of heavy metals and organic dyes from wastewater. The mechanism of adsorption often involves the formation of surface complexes between the iron-based adsorbent and the pollutant molecules. For instance, iron oxide nanoparticles synthesized from ferrous chloride have shown high efficiency in removing heavy metals like lead, chromium, and arsenic from contaminated water. The large surface area and reactive surface sites of these nanoparticles facilitate the binding of metal ions. Similarly, these materials can effectively decolorize industrial effluents by adsorbing dye molecules.

For gas phase applications, research has focused on the capture of pollutants such as sulfur dioxide (SO2) and carbon dioxide (CO2). Iron oxides prepared from this compound can act as effective sorbents for SO2 in flue gas desulfurization processes. The porous structure of these materials allows for the diffusion of gas molecules and subsequent chemical or physical adsorption. Furthermore, this compound is a key precursor in the synthesis of certain Metal-Organic Frameworks (MOFs), which are highly porous materials with exceptional gas adsorption capacities. These MOFs can be tailored for the selective capture of CO2, a critical aspect of carbon capture and storage technologies.

Table 1: Performance of Iron-Based Adsorbents Derived from Ferrous Chloride in Liquid Phase Capture

| Adsorbent Material | Pollutant | Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Iron Oxide Nanoparticles | Lead (Pb²⁺) | 128.2 | 5.5 | F. He and D. Tan (2019) |

| Magnetic Iron Oxide | Methylene Blue | 45.5 | 6.8 | M. A. Ahmad and N. K. A. Rahman (2011) |

| Iron-Modified Biochar | Cadmium (Cd²⁺) | 78.1 | 6.0 | Y. S. Ok et al. (2015) |

| Goethite (α-FeOOH) | Arsenate (AsO₄³⁻) | 29.8 | 4.0 | D. A. Dzombak and F. M. M. Morel (1990) |

Table 2: Performance of Iron-Based Adsorbents Derived from Ferrous Chloride in Gas Phase Capture

| Adsorbent Material | Gas | Adsorption Capacity (mmol/g) | Temperature (°C) | Pressure (bar) | Reference |

| Iron Oxide/Alumina | SO₂ | 1.2 | 150 | 1 | S. G. Chang and D. Littlejohn (1988) |

| MIL-101(Fe) (MOF) | CO₂ | 2.5 | 25 | 1 | S. K. Bhatia and A. L. Myers (2006) |

| Amine-Functionalized Iron MOF | CO₂ | 4.1 | 30 | 1 | S. Choi et al. (2011) |

Porous Iron Materials for Specific Separations

The synthesis of porous iron materials from this compound is a significant area of research for developing materials capable of specific molecular separations. These materials, which include porous iron oxides, iron-impregnated carbons, and Metal-Organic Frameworks (MOFs), possess well-defined pore structures that can be engineered to selectively adsorb molecules based on size, shape, and chemical affinity.

Porous iron oxides, created through templating or controlled precipitation methods using this compound, can be used for the separation of gases. The pore size and surface chemistry of these materials can be tuned to achieve selectivity for gases like hydrogen or methane from mixtures.

Iron-impregnated porous carbons are another class of materials where this compound is used to introduce iron nanoparticles into a carbon matrix. These materials combine the high surface area of activated carbon with the reactive properties of iron, making them suitable for specialized separation processes, such as the removal of specific organic compounds from liquid streams or the separation of gaseous hydrocarbons.

Metal-Organic Frameworks (MOFs) synthesized using iron from this compound represent a highly versatile class of porous materials. The crystalline structure of MOFs consists of iron-based nodes connected by organic linkers, creating a framework with uniform, tunable pores. This precise control over pore size and functionality allows for highly selective gas separations. For example, iron-based MOFs have been designed to separate CO2 from flue gas or natural gas streams with high efficiency. The specific interactions between the gas molecules and the MOF's internal surface are key to their separation performance.

Table 3: Properties of Porous Iron Materials Derived from Ferrous Chloride for Specific Separations

| Material | Precursor | Synthesis Method | Pore Size (nm) | Application |

| Mesoporous Iron Oxide | This compound | Nanocasting | 4-10 | Gas Adsorption |

| Iron-Doped Porous Carbon | This compound | Impregnation and Carbonization | 1-5 | Catalytic Separations |

| MIL-100(Fe) (MOF) | This compound | Hydrothermal Synthesis | 2.5-2.9 | CO₂/CH₄ Separation |

| Fe-BTC (MOF) | This compound | Solvothermal Synthesis | 1.2 | Hydrocarbon Separation |

Catalytic Applications of Ferrous Chloride Dihydrate and Derived Systems

Homogeneous Catalysis Utilizing Fe(II) Species

In homogeneous catalysis, ferrous chloride dihydrate is valued as a soluble source of Fe(II) ions, which can directly participate in catalytic cycles. smolecule.com These Fe(II) species are instrumental in a range of redox-based chemical transformations.

Ferrous iron, sourced from compounds like this compound, is a key component of Fenton and Fenton-like reagents. These systems utilize Fe(II) to catalytically decompose hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). wikipedia.orgacs.org This process, known as the Fenton reaction, is a cornerstone of advanced oxidation processes. acs.org

The fundamental mechanism involves the one-electron reduction of hydrogen peroxide by a ferrous ion:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

While extensively used for the degradation of organic pollutants in wastewater, the potent oxidizing power of Fenton chemistry is also harnessed in organic synthesis. wikipedia.org The generated hydroxyl radicals can initiate a variety of transformations, including the hydroxylation of aromatic compounds, oxidation of alcohols, and coupling of alkanes. wikipedia.org For instance, the classic conversion of benzene to phenol can be achieved using Fenton's reagent. wikipedia.org

| Reaction Type | Substrate | Product | Key Feature |

| Arene Hydroxylation | Benzene | Phenol | Direct introduction of a hydroxyl group via a free radical substitution mechanism. wikipedia.org |

| Oxidation | Barbituric Acid | Alloxan | Selective oxidation facilitated by hydroxyl radicals. wikipedia.org |

| Alkane Coupling | tert-Butanol | 2,5-dimethyl-2,5-hexanediol | Dimerization of alkanes through radical intermediates. wikipedia.org |

This table illustrates examples of synthetic applications of Fenton chemistry, where Fe(II) species act as the catalyst.

Fe(II) species derived from ferrous chloride are effective catalysts for various reduction and cross-coupling reactions, offering an economical alternative to palladium and other noble metals. nih.govlaboratorynotes.com Anhydrous iron(II) chloride is a common precursor used to generate active catalysts in situ for these transformations, particularly for forming carbon-carbon bonds. laboratorynotes.comwikipedia.org

In cross-coupling reactions, iron catalysts can facilitate the formation of C-C bonds between organic substrates, a fundamental process in organic synthesis. nih.gov For example, ferrous chloride is used to generate N-heterocyclic carbene (NHC) complexes in situ, which are active catalysts for cross-coupling. wikipedia.org These reactions are believed to proceed through various mechanisms, often involving radical pathways and different iron oxidation states, including Fe(II) and Fe(III). acs.org

Heterogeneous Catalysis with Iron Oxide/Oxyhydroxide Derivatives

This compound is a common starting material for synthesizing iron-based heterogeneous catalysts. smolecule.com These solid-state catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and stability. Controlled oxidation or precipitation of ferrous chloride solutions yields various iron oxides (e.g., Fe₂O₃, Fe₃O₄) and oxyhydroxides (FeOOH), which are themselves active catalysts or can be deposited on supports. nih.govsmolecule.com

To enhance catalytic activity, stability, and surface area, iron oxides or other iron species are often dispersed on solid supports. Ferrous chloride can be used to impregnate support materials, followed by thermal treatment to form the active catalytic phase. Common supports include aluminosilicates, clays, carbon materials, and polymeric matrices. nih.govdntb.gov.uaresearchgate.net

These supported iron catalysts are versatile and have been employed in a wide array of organic reactions. nih.govresearchgate.net

| Catalyst System | Support Material | Organic Transformation | Reference |

| Fe Oxide | Aluminosilicates, Clays | Cross-coupling, C-H activation | nih.govdntb.gov.ua |

| Fe Oxide | Carbonized Materials | Oxidation, Coupling Reactions | nih.govresearchgate.net |

| Fe(III) ions | Polyvinylpyridine | C-H bond activation | mdpi.com |

| Fe-containing Ionic Liquids | Mesoporous Carbon | SN Reactions | acs.org |

This table provides examples of supported heterogeneous iron catalysts and their applications in organic synthesis.

Iron oxides and oxyhydroxides derived from precursors like ferrous chloride are prominent in photocatalysis and electrocatalysis. rsc.org As semiconductors, materials like hematite (α-Fe₂O₃) can absorb light to generate electron-hole pairs, which in turn produce reactive oxygen species that can degrade pollutants or drive synthetic reactions. rsc.org

In photocatalysis, when an iron oxide semiconductor is irradiated with light of sufficient energy, an electron is promoted from the valence band to the conduction band, leaving a hole behind. These charge carriers can react with surface-adsorbed molecules like water and oxygen to form powerful oxidizing agents such as hydroxyl and superoxide radicals. rsc.org

The electro-Fenton process is an electrocatalytic application where H₂O₂ is generated in situ from the electrochemical reduction of oxygen. The co-catalyst, Fe(II), is continuously regenerated at the cathode, allowing the Fenton reaction to proceed for contaminant oxidation. wikipedia.org

Mechanistic Studies of Iron-Catalyzed Processes

The mechanisms of iron-catalyzed reactions are often complex and highly dependent on the specific reaction conditions, substrates, and ligands. acs.org Unlike well-understood palladium-catalyzed cross-couplings, iron-catalyzed pathways can involve multiple oxidation states (e.g., Fe(0), Fe(I), Fe(II), Fe(III)) and frequently proceed via radical intermediates. acs.orgacs.org

In Fenton-like processes, the core mechanism involves the generation of hydroxyl radicals from the reaction of Fe(II) with H₂O₂. More advanced studies on related enzymatic systems have identified highly reactive Fe(IV)-oxo (ferryl) intermediates as the primary oxidizing species responsible for transformations like hydroxylation. nih.gov The catalytic cycle involves the ferryl species abstracting a hydrogen atom from the substrate, creating a substrate radical and an Fe(III)-OH complex, which then combine to form the hydroxylated product. nih.gov

For cross-coupling reactions, mechanistic investigations have struggled due to the lability of organoiron intermediates. acs.org However, significant evidence points toward radical chain pathways for certain reactions, such as the coupling of alkyl halides with aryl Grignard reagents, which may involve an Fe(II)/Fe(III) cycle. acs.org In other systems, such as C-H activation, spectroscopic and kinetic studies have identified key cyclometalated iron(II) intermediates that react with electrophiles through an inner-sphere radical process to form the final product. nih.gov These studies highlight that a single, unified mechanism for iron-catalyzed cross-coupling is unlikely; instead, the pathway is dictated by the specific components of the reaction. acs.org

Elucidation of Reaction Pathways and Intermediates

The catalytic cycle of reactions involving this compound often commences with the dissolution and coordination of the iron species in the reaction medium. In aqueous or protic solvents, the ferrous ion can form complex aqua ions. The specific reaction pathway and the nature of the intermediates are highly dependent on the reactants and reaction conditions.

In aqueous solutions, the initial step can be the hydrolysis of ferrous chloride. This process is facilitated in the presence of a base, which neutralizes the hydrochloric acid produced and drives the reaction forward. The resulting iron(II) hydroxide can then undergo dehydration to form ferrous oxide, which may further react or catalyze subsequent steps. In some instances, aerial oxidation can lead to the formation of mixed-valence iron oxides like magnetite (Fe₃O₄).

A study of the species present in aqueous solutions of ferrous chloride at varying concentrations and temperatures has identified the formation of specific complex ionic intermediates. At lower concentrations and temperatures, the dominant species is the monovalent complex [FeCl(H₂O)₅]⁺. As the concentration or temperature increases, a water molecule is substituted by another chloride ion to form the neutral species Fe[Cl₂(H₂O)₄]⁰. nih.gov This shift in coordination can directly impact the catalytic cycle by altering the Lewis acidity and steric environment of the iron center.

In organic synthesis, ferrous chloride has been shown to catalyze multi-component reactions. For example, in the synthesis of 1-phosphafulvenes, a proposed mechanism involves the nucleophilic addition of a phospholide to an iminium or an isomerized azomethine ylide intermediate, which is formed in the presence of the ferrous chloride catalyst. nih.gov

In polymerization and grafting reactions, ferrous ions from ferrous chloride can catalyze the decomposition of hydroperoxides, generating free radicals. researchgate.net These highly reactive radical intermediates then initiate the polymerization process. The reaction pathway involves the diffusion of ferrous ions to the material surface where they interact with the hydroperoxide molecules.

The table below summarizes some of the key intermediates identified or proposed in reactions catalyzed by ferrous chloride systems.

| Reaction Type | Proposed/Identified Intermediates | Role of Intermediate |

| Hydrolysis/Oxidation | Fe(OH)₂, FeO, H₂Fe₂O₃ | Precursors to iron oxide formation |

| Aqueous Complexation | [FeCl(H₂O)₅]⁺, Fe[Cl₂(H₂O)₄]⁰ | Active catalytic species in solution nih.gov |

| 1-Phosphafulvene Synthesis | Iminium or Azomethine Ylide | Electrophilic species for nucleophilic attack nih.gov |

| Free Radical Polymerization | Hydroxyl and Macroradicals | Initiators of the polymerization chain reaction researchgate.net |

Role of Hydration State in Catalytic Activity

The hydration state of ferrous chloride is a critical parameter that can profoundly influence its catalytic activity. The water molecules in this compound are not merely spectators; they are ligands that complete the coordination sphere of the iron(II) ion. The dihydrate form consists of a coordination polymer where each iron center is coordinated to four bridging chloride ligands and two mutually trans aqua ligands. wikipedia.org

The presence of these coordinated water molecules can affect the catalyst's performance in several ways:

Solubility: Hydrated forms of ferrous chloride generally exhibit better solubility in polar solvents compared to the anhydrous form. nih.govfuncmater.com This can be crucial for achieving a homogeneous catalytic system and ensuring the availability of the active catalytic species.

Reaction Mechanism: For reactions that are sensitive to water, the use of a hydrated catalyst can be detrimental. researchgate.net Water can act as a competing nucleophile or a proton source, leading to unwanted side reactions and reduced product yield. In these instances, the anhydrous form of ferrous chloride is preferred, and reactions are carried out under inert and dry conditions. ereztech.com

Formation of Active Species: In certain catalytic systems, such as the synthesis of some metal-organic frameworks (MOFs), hydrated forms like ferrous chloride tetrahydrate are used as precursors. The coordinated water or resulting hydroxyl ligands on the iron nodes of the MOF can play a direct role in the catalytic activity, for instance, in oxidation reactions. acs.org

The choice between anhydrous ferrous chloride and its dihydrate or other hydrated forms is therefore highly dependent on the specific reaction. While anhydrous conditions are often necessary for water-sensitive organic transformations, the dihydrate can be a more practical and effective catalyst precursor in reactions where solubility in polar media is important and the presence of water is not detrimental.

The following table provides a comparative overview of the general implications of the hydration state on catalytic applications.

| Property | Anhydrous Ferrous Chloride (FeCl₂) | This compound (FeCl₂·2H₂O) |

| Water Content | None | Two moles of water per mole of FeCl₂ |

| Typical Use Case | Water-sensitive reactions; organometallic synthesis wikipedia.org | Reactions in polar solvents; precursor for aqueous systems |

| Solubility | Soluble in THF and other polar aprotic solvents wikipedia.org | Readily soluble in water and alcohols funcmater.com |

| Catalytic Implication | Preferred for anhydrous conditions to avoid side reactions researchgate.net | Coordinated water can act as a ligand or influence Lewis acidity |

Advanced Analytical Methodologies for Ferrous Chloride Dihydrate and Iron Ii Speciation

Spectroscopic Techniques for Characterization of Iron(II) in Non-Biological Matrices

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of iron(II) compounds. Techniques such as Mössbauer spectroscopy, X-ray diffraction, UV-Visible spectroscopy, and vibrational spectroscopy each offer unique insights into the nature of ferrous chloride dihydrate and other iron(II) species.

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and local coordination environment of iron atoms. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from Mössbauer spectra that provide detailed electronic and structural information.

For iron(II) compounds, the isomer shift is particularly indicative of the s-electron density at the nucleus, which is influenced by the oxidation state and covalency of the iron's bonds. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the symmetry of the electron distribution and the coordination geometry.

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Attribution |

|---|---|---|---|---|

| FeCl₂·4H₂O | 1.22 | 2.98 | Room Temp | FeCl₂·4H₂O |

| FeCl₂·2H₂O | 1.22 | 2.96 | Room Temp | FeCl₂·4H₂O (due to re-hydration) |

| [Fe(H₂btm)₂(H₂O)₂]Cl₂ | 1.15 | 3.66 | 298 | High-Spin Fe(II) |

This interactive table presents Mössbauer parameters for different iron(II) chloride hydrates and a related complex. Note that the parameters for FeCl₂·2H₂O are similar to the tetrahydrate due to rapid re-hydration upon exposure to air. rsc.orguclouvain.be

X-ray diffraction (XRD) is an indispensable tool for identifying the crystalline phases of ferrous chloride and its hydrates. By analyzing the diffraction pattern, the crystal structure, lattice parameters, and phase purity can be determined.

This compound (FeCl₂·2H₂O) is a coordination polymer where each iron center is coordinated to four doubly bridging chloride ligands and two mutually trans aquo ligands, completing an octahedral geometry. wikipedia.org The tetrahydrate, FeCl₂·4H₂O, has a monoclinic crystal structure. nih.gov

High-temperature XRD studies can be employed to investigate phase transitions and decomposition pathways of hydrated ferrous chloride. For instance, heating FeCl₂·4H₂O under vacuum can lead to the formation of the dihydrate and subsequently the anhydrous form. rsc.org High-pressure synchrotron XRD studies on anhydrous FeCl₂ have revealed pressure-induced structural and electronic phase transitions. researchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| FeCl₂·4H₂O | Monoclinic | C2h5 | nih.gov |

| FeCl₂ (anhydrous) | Trigonal | R-3m | materialsproject.org |

This interactive table summarizes the crystal systems and space groups for ferrous chloride tetrahydrate and anhydrous ferrous chloride.

UV-Visible spectroscopy is a valuable technique for the quantitative analysis and speciation of iron(II) in solution. The method often relies on the formation of colored complexes with specific ligands. A common method involves the reaction of Fe(II) with 1,10-phenanthroline (B135089) to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II), which has a maximum absorbance around 505-512 nm. s4science.atacs.orgthermofisher.com This allows for the sensitive determination of Fe(II) concentrations. To determine the total iron concentration, a reducing agent such as hydroxylamine (B1172632) hydrochloride or thioglycolic acid is added to convert any Fe(III) to Fe(II) prior to complexation. s4science.atthermofisher.com

The Beer-Lambert law is applied to relate the absorbance of the complex to the concentration of iron(II) in the sample. acs.org Calibration curves are constructed using standard solutions of known iron concentrations to ensure accurate quantification. acs.org

Another reagent used for the spectrophotometric determination of iron(II) is morin (B1676745) (2',3,4',5,7-Pentahydroxyflavone), which forms a chelate with Fe(II) in a slightly acidic solution, with a maximum absorbance at 415 nm. researchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing information about chemical bonds and molecular structure. For hydrated compounds like this compound, these techniques can identify the vibrational modes associated with the water molecules and the Fe-Cl and Fe-O bonds.

In the Raman spectra of hydrated iron chlorides, peaks below 500 cm⁻¹ are typically attributed to the lattice vibrations of Fe-O. usra.edu The bending vibration of water molecules is observed around 1600 cm⁻¹, while the stretching vibrations of water appear in the 2800-4000 cm⁻¹ region. usra.edumdpi.com

For anhydrous FeCl₂, Raman spectroscopy reveals peaks associated with the octahedral distortion modes at approximately 150, 190, and 238 cm⁻¹. osti.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Assignment |

|---|---|---|---|

| Fe-O Lattice Vibration | <500 | Raman | Hydrated Iron Chlorides |

| Water Bending | ~1600 | Raman | Hydrated Iron Chlorides |

| Water Stretching | 2800-4000 | Raman | Hydrated Iron Chlorides |

| Octahedral Distortion | 150, 190, 238 | Raman | Anhydrous FeCl₂ |